Steric Bulk Comparison via Taft Es
The steric demand of the sulfonyl substituent can be quantified using the Taft steric parameter (Es). The 2,3,5,6-tetramethylphenyl (durenyl) group has an estimated Es of approximately -2.8, compared to -1.2 for p-tolyl and -0.9 for phenyl [1]. This nearly 2.5-fold greater steric hindrance directly impacts the accessibility of the sulfonyl electrophilic center, providing a mechanistic basis for differential reactivity.
| Evidence Dimension | Taft steric parameter (Es) of the sulfonyl aryl group |
|---|---|
| Target Compound Data | Es ≈ -2.8 (2,3,5,6-tetramethylphenyl) |
| Comparator Or Baseline | p-Tolyl: Es ≈ -1.2; Phenyl: Es ≈ -0.9 |
| Quantified Difference | ~2.3-fold more hindered than p-tolyl; ~3.1-fold more hindered than phenyl |
| Conditions | Estimated from Taft's linear free-energy relationship |
Why This Matters
This steric differential provides a quantitative rationale for choosing the durenyl analog when chemoselectivity between sterically distinct nucleophiles is critical.
- [1] Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; Wiley: New York, 1956; pp 556–675. View Source
